![molecular formula C20H21N3O2 B3733420 2-(2-methyl-5-phenyl-3-furyl)-6-piperidin-3-ylpyrimidin-4(3H)-one](/img/structure/B3733420.png)
2-(2-methyl-5-phenyl-3-furyl)-6-piperidin-3-ylpyrimidin-4(3H)-one
Overview
Description
2-(2-methyl-5-phenyl-3-furyl)-6-piperidin-3-ylpyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones. It is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-phenyl-3-furyl)-6-piperidin-3-ylpyrimidin-4(3H)-one is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins involved in cancer cell growth and inflammation. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that 2-(2-methyl-5-phenyl-3-furyl)-6-piperidin-3-ylpyrimidin-4(3H)-one can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in various animal models. It has also been reported to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2-(2-methyl-5-phenyl-3-furyl)-6-piperidin-3-ylpyrimidin-4(3H)-one is its ease of synthesis, which allows for large-scale production. It also has low toxicity, making it a safe compound to work with in the lab. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in aqueous solutions.
Future Directions
There are several future directions for research on 2-(2-methyl-5-phenyl-3-furyl)-6-piperidin-3-ylpyrimidin-4(3H)-one. One of the significant areas of research is in the development of more potent analogs of this compound with improved anti-cancer and anti-inflammatory properties. Another area of research is in the investigation of the exact mechanism of action of this compound to identify potential targets for drug development. Additionally, studies are needed to evaluate the efficacy and safety of this compound in human clinical trials.
Scientific Research Applications
2-(2-methyl-5-phenyl-3-furyl)-6-piperidin-3-ylpyrimidin-4(3H)-one has been extensively studied for its potential applications in various research fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it is being investigated for its anti-cancer and anti-inflammatory properties. Studies have shown that 2-(2-methyl-5-phenyl-3-furyl)-6-piperidin-3-ylpyrimidin-4(3H)-one can inhibit the growth of cancer cells and reduce inflammation in various animal models.
properties
IUPAC Name |
2-(2-methyl-5-phenylfuran-3-yl)-4-piperidin-3-yl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-16(10-18(25-13)14-6-3-2-4-7-14)20-22-17(11-19(24)23-20)15-8-5-9-21-12-15/h2-4,6-7,10-11,15,21H,5,8-9,12H2,1H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWPUENNOJYADS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C3=NC(=CC(=O)N3)C4CCCNC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-5-phenyl-3-furyl)-6-piperidin-3-ylpyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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